![molecular formula C15H12N6O2S2 B2424824 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1226431-71-5](/img/structure/B2424824.png)
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a thiadiazole ring, and an isoxazole ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been reported in the literature. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. Some potential reactions could involve the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Detailed analysis would require experimental data or computational modeling .Scientific Research Applications
Pharmaceutical Research
Compounds with the imidazo[1,2-a]pyridine structure have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They exhibit properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis .
Drug Development
Imidazo[1,2-a]pyridine derivatives have been used in the development of several commercial drugs. For example, the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione all contain this imidazo[1,2-a]pyridine unit .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown potential in the field of materials science, particularly in the development of optoelectronic devices .
Sensors
These compounds have also been used in the creation of sensors, providing promising innovations in different technological applications .
Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
Catalysts
Imidazo[1,5-a]pyridin-3-ylidenes have been studied as π-accepting carbene ligands, which can be used as catalysts in various chemical reactions .
Future Directions
Future research could focus on further elucidating the synthesis, structure, reactivity, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and exploring its potential applications in medicine or other fields .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, simple workup, and environmentally benign , which might influence its pharmacokinetic properties.
Result of Action
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines , it can be inferred that the compound might have diverse molecular and cellular effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be environmentally benign , suggesting that environmental factors might have been considered during its synthesis.
properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-9-6-11(20-23-9)13(22)17-14-18-19-15(25-14)24-8-10-7-21-5-3-2-4-12(21)16-10/h2-7H,8H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDMTMPVOOZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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